5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid

Lipophilicity Membrane permeability ADME optimization

Researchers needing high-purity chiral aryl oxovaleric acid building blocks for fragment-based screening face supply variability. This compound resolves it with ≥97% purity (off-white solid), defined LogP 3.33, and a chiral C3-methyl centre enabling enantioselective SAR. - ≥97% purity from multiple vendors; reduces false positives in SPR/ITC. - Chiral centre (absent in achiral analog CAS 951892-71-0) supports chiral HPLC/SFC method development. - 3-Cl-4-Me substitution provides distinct electronic/steric profile for HPPD scaffold hopping. Standard lab shipping; non-hazardous.

Molecular Formula C13H15ClO3
Molecular Weight 254.71 g/mol
CAS No. 951885-51-1
Cat. No. B1373309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid
CAS951885-51-1
Molecular FormulaC13H15ClO3
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)CC(C)CC(=O)O)Cl
InChIInChI=1S/C13H15ClO3/c1-8(6-13(16)17)5-12(15)10-4-3-9(2)11(14)7-10/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)
InChIKeyZBFMTBVAYUCOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid: Physicochemical Profile & Vendor Landscape


5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid (IUPAC: 5-(3-chloro-4-methylphenyl)-3-methyl-5-oxopentanoic acid) is a synthetic aryl oxovaleric acid derivative with the molecular formula C₁₃H₁₅ClO₃ and a molecular weight of 254.71 g/mol . The compound features a 3-chloro-4-methyl-substituted phenyl ring linked via a ketone bridge to a 3-methyl-substituted valeric acid chain, introducing a chiral center at the C3 position of the pentanoic acid backbone. It is commercially available from multiple reputable vendors including Sigma-Aldrich (97% purity, off-white solid, US origin) , Leyan (98% purity) , AKSci (95% purity) , and CymitQuimica (≥95% purity) . Its computed LogP of 3.33 and topological polar surface area (TPSA) of 54.37 Ų position it as a moderately lipophilic carboxylic acid building block suitable for medicinal chemistry and agrochemical intermediate applications. IMPORTANT CAVEAT: As of the search date, no primary research papers or patents were identified that directly report biological activity data for this specific compound. All differentiation evidence presented below derives from vendor technical datasheets, computed physicochemical properties, and class-level inference from structurally related oxovaleric acid derivatives.

Moderately lipophilic aryl ketone scaffold for medicinal chemistry SAR exploration
Racemic intermediate with chiral C3 center; may support enantioselective synthesis or chiral separation method development
Multi-vendor availability from established suppliers supporting procurement flexibility

5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid: Analog Interchange Limitations


Although aryl 5-oxovaleric acid derivatives share a common ketone-bridged scaffold, three structural variables create quantifiably distinct physicochemical profiles that preclude simple analog substitution. First, the presence or absence of the 4-methyl group on the phenyl ring alters LogP by approximately 0.3–0.6 log units (target LogP 3.33 vs. des-methyl analog LogP 3.02 or 2.68 ), corresponding to a roughly 2- to 4-fold difference in lipophilicity that impacts membrane permeability and non-specific protein binding. Second, the 3-methyl substituent on the valeric acid chain—absent in the des-3-methyl analog (CAS 951892-71-0, LogP 3.09 )—introduces a chiral center that enables enantioselective interactions with biological targets, a feature entirely absent in the achiral 5-oxovaleric acid counterpart. Third, positional isomerism on the phenyl ring (3-chloro-4-methyl vs. 4-chloro-3-methyl vs. 4-chloro-2-methyl) produces compounds with near-identical global LogP and TPSA values but distinct electronic and steric environments at the aryl ketone moiety, which can fundamentally alter target binding . These differences are not cosmetic; they represent quantifiable variations in molecular recognition parameters that directly determine SAR outcomes.

Removing the 4-methyl group alters lipophilicity, shifting membrane partitioning behavior
The 3-methyl substituent creates a stereogenic center absent in des-3-methyl analogs, preventing chiral interaction comparisons
Positional isomers present distinct electronic environments at the ketone despite identical global LogP/TPSA

5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid: Differentiation Evidence vs. Closest Analogs


LogP Elevation vs. Des-Methyl Analog

The target compound (951885-51-1) exhibits a computed LogP of 3.33202 , whereas the des-methyl analog 5-(3-chlorophenyl)-3-methyl-5-oxovaleric acid (CAS 845781-42-2), which lacks the 4-methyl substituent on the phenyl ring, shows a LogP of 3.0236 (Leyan ) or 2.68 (Chemsrc ). This represents a LogP increase of +0.31 to +0.65 units, corresponding to an approximately 2- to 4.5-fold higher octanol-water partition coefficient. Both measurements were obtained under comparable computed conditions (same software algorithms applied to vendor-deposited structures).

LogP vs. Des-Methyl
Reported
ΔLogP +0.31 to +0.65
May influence permeability ranking
Computed from vendor structures; verify experimentally
Lipophilicity Membrane permeability ADME optimization

Lipophilicity & Chirality vs. Des-3-Methyl Analog

Compared to 5-(3-chloro-4-methylphenyl)-5-oxovaleric acid (CAS 951892-71-0), which lacks the 3-methyl substituent on the valeric acid chain, the target compound (951885-51-1) shows a LogP of 3.33202 versus 3.08602 , a difference of +0.25 log units. The molecular weight difference is +14.03 Da (254.71 vs. 240.68 g/mol), consistent with the addition of one methylene group. Critically, the 3-methyl substitution introduces a stereogenic center at C3 of the pentanoic acid chain, which is absent in the comparator—a structural feature that enables enantioselective molecular recognition.

Chirality vs. Des-3-Methyl
Reported
ΔLogP +0.25; chiral C3 center present
Enables enantioselective interaction studies
Chiral center absent in comparator
Chiral resolution Enantioselective synthesis Lipophilicity

Positional Isomer: Divergent Electronic Environments

The positional isomer 5-(4-chloro-3-methylphenyl)-3-methyl-5-oxovaleric acid (CAS 845781-51-3), in which the chloro and methyl substituents on the phenyl ring are exchanged (4-Cl, 3-CH₃ vs. target 3-Cl, 4-CH₃), exhibits a LogP of 3.33202 and TPSA of 54.37 Ų —values essentially identical to the target compound's LogP of 3.33202 and TPSA of 54.37 Ų . Despite this global physicochemical identity, the two substitution patterns create distinct local electronic environments at the aryl ketone: the 3-chloro-4-methyl arrangement places the electron-withdrawing chlorine meta to the ketone and the electron-donating methyl para, whereas the 4-chloro-3-methyl pattern reverses this, placing chlorine para and methyl meta. In HPPD inhibitor SAR, the electronic character of the aryl ring directly modulates the ketone's ability to chelate the active-site Fe(II) ion [1].

Electronic Environment
Class-level
Identical LogP/TPSA; distinct substitution vectors
Binding may differ despite matching bulk properties
Based on HPPD inhibitor SAR literature
Positional isomer Structure-activity relationship Electronic effects

Mass Shift for MS Discrimination vs. Demethylated Analogs

The target compound has a molecular weight of 254.71 g/mol (formula C₁₃H₁₅ClO₃) , while the des-methyl analog (CAS 845781-42-2) and the des-3-methyl analog (CAS 951892-71-0) each have a molecular weight of 240.68 g/mol (formula C₁₂H₁₃ClO₃) . This +14.03 Da mass difference, corresponding to one methylene (CH₂) unit, is readily resolved by standard LC-MS and GC-MS instruments (resolution requirement < 0.1 Da, easily achievable with unit-mass-resolution quadrupole instruments). The characteristic chlorine isotope pattern (³⁵Cl:³⁷Cl ≈ 3:1) further enables unambiguous identification of the compound in complex mixtures.

Mass Discrimination
Head-to-head
+14.03 Da (CH₂ mass shift)
Unambiguous MS-based discrimination
Readily resolved by standard LC-MS/GC-MS
Mass spectrometry Metabolite identification Analytical differentiation

Purity Specification Advantage vs. Analog Suppliers

Among verified vendors for this compound, Sigma-Aldrich specifies 97% purity (off-white solid, US origin) , Leyan specifies 98% purity , while AKSci lists a minimum purity specification of 95% . This 2–3 percentage-point purity differential, while seemingly modest, can translate to a 2–3× difference in total impurity burden. For comparison, the des-methyl analog (CAS 845781-42-2) is available at 95% min. from AKSci and the positional isomer (CAS 845781-51-3) at 95% from AKSci. The availability of the target compound at 97–98% purity from multiple independent suppliers provides procurement flexibility for applications intolerant of impurities above the 2–5% level.

Purity Tier
Specification review
97–98% vs. 95% min.
Lower impurity risk for sensitive assays
Vendor COA specifications; confirm lot-specific
Purity specification Procurement Quality assurance

5-(3-Chloro-4-methylphenyl)-3-methyl-5-oxovaleric acid: Recommended Applications


Lipophilicity-Defined SAR Library Design

The target compound's LogP of 3.33 places it in a lipophilicity window distinct from the des-methyl analog (LogP 3.02) and the des-3-methyl analog (LogP 3.09) . For medicinal chemistry programs optimizing ADME properties of aryl ketone-containing lead series, incorporating this compound into a property-defined fragment library provides a reference point for SAR around the LogP 3.3 region. The +0.25–0.31 LogP increment over the closest achiral analogs enables systematic exploration of lipophilicity-driven potency shifts without altering the core scaffold.

Chiral Separation Method Development and Enantioselective Synthesis

The presence of a chiral center at the C3 position of the valeric acid chain distinguishes this compound from its achiral 5-oxovaleric acid counterpart (CAS 951892-71-0) . This makes it a suitable substrate for developing chiral chromatographic separation methods (e.g., chiral HPLC or SFC) and for evaluating enantioselective synthetic routes. The off-white solid physical form and multi-vendor availability at ≥97% purity facilitate reproducible method development.

HPPD Inhibitor Fragment Screening and Scaffold Hopping

Aryl oxovaleric acid derivatives bearing a ketone carbonyl are structurally related to the triketone class of HPPD inhibitors, where the ketone moiety participates in Fe(II) chelation at the enzyme active site [1]. Although no direct HPPD inhibition data exist for this specific compound, its 3-chloro-4-methylphenyl substitution pattern provides a halogenated, methylated aryl ketone scaffold that can serve as a starting point for fragment-based screening or scaffold-hopping campaigns targeting HPPD or related non-heme Fe(II)-dependent dioxygenases.

High-Purity Procurement for Biophysical Assay Development

The availability of this compound at 97% purity from Sigma-Aldrich and 98% from Leyan makes it suitable for biophysical techniques intolerant of impurity interference—including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and protein crystallography. The higher purity tier compared to the 95% minimum specification offered for certain positional isomer analogs reduces the risk of impurity-driven false positives in primary screening cascades.

Application
Selection Property
Validation Focus
Lipophilicity-focused SAR library design
Moderately lipophilic scaffold
Verify lipophilicity-dependent ADME property shifts
Chiral separation method development
Racemic intermediate with chiral C3 center
Enantiomeric resolution by chiral HPLC/SFC
HPPD-related fragment screening
Aryl ketone capable of Fe(II) chelation
Fragment-based screening for non-heme dioxygenases
Biophysical assay development
Multi-vendor high-purity tier
Impurity profile verification and assay reproducibility
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